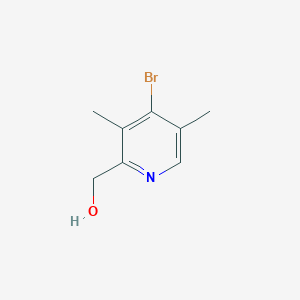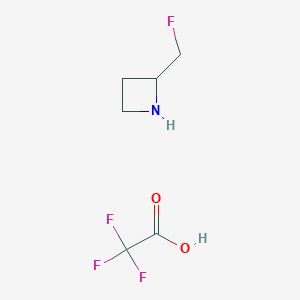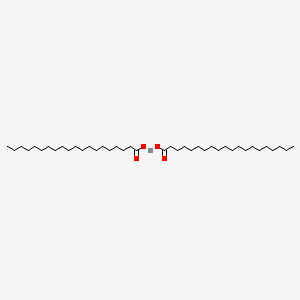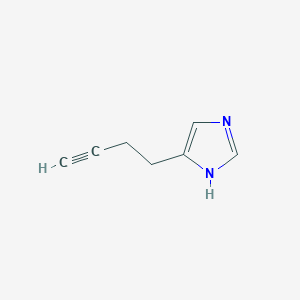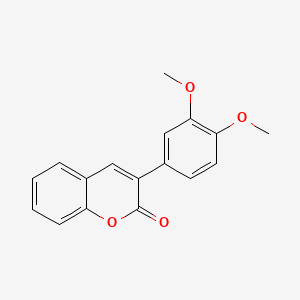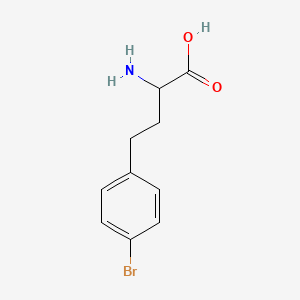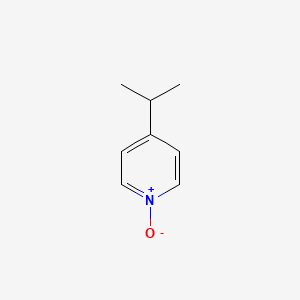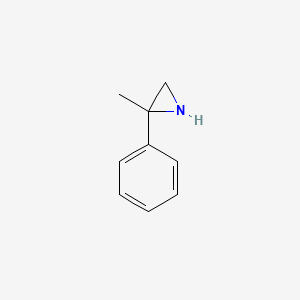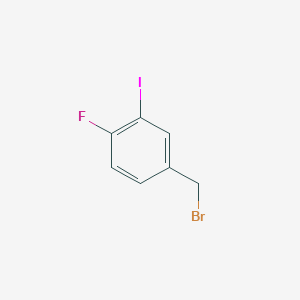
4-(溴甲基)-1-氟-2-碘苯
描述
4-(Bromomethyl)-1-fluoro-2-iodobenzene is a useful research compound. Its molecular formula is C7H5BrFI and its molecular weight is 314.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Bromomethyl)-1-fluoro-2-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-1-fluoro-2-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
碘苯衍生物的氨基羰基化
已广泛研究各种碘苯衍生物的氨基羰基化,包括具有氟、氯和溴等取代基的碘苯衍生物。例如,Marosvölgyi-Haskó 等人 (2016) 探索了在 4 位具有吸电子基团(如氟和溴)的碘芳烃在氨基羰基化过程中的反应性。该过程使用钯 (0) 催化剂,通过一氧化碳单次和双次插入得到羧酰胺和酮羧酰胺类型的化合物。研究发现,具有负哈米特常数的 4-取代基降低反应性,而具有正常数的取代基则增加反应性 (Marosvölgyi-Haskó, Kégl, & Kollár, 2016)。
溴甲基-氟苯化合物合成
由于 1,2-双(溴甲基)-4-氟苯等化合物的潜在应用,它们的合成一直是研究的主题。郭志安 (2009) 描述了一种涉及重氮化和溴化反应的方法,重点是优化反应条件,如物料速率、时间和温度。这项研究为这些化合物的有效合成路线开发做出了贡献 (郭志安,2009)。
卤代苯阳离子的振动光谱
卤代苯阳离子的振动光谱研究,包括用氟、氯、溴和碘取代的离子,提供了对其电子性质的见解。权等 (2002) 进行了质谱阈值电离光谱测定,以确定这些化合物的电离能。这项研究有助于理解卤代苯阳离子的电子结构和反应性 (权、金和金,2002)。
在锂离子电池中的应用
4-溴-2-氟甲氧基苯 (BFMB) 已被研究作为锂离子电池的双功能电解质添加剂。张千一 (2014) 报道称,BFMB 可以电化学聚合形成保护膜,增强锂离子电池的热稳定性和安全性。该添加剂不会对电池的正常循环性能产生负面影响 (张千一,2014)。
安全和危害
作用机制
Target of Action
The primary target of 4-(Bromomethyl)-1-fluoro-2-iodobenzene is the carbon-carbon bond formation in organic synthesis . This compound is often used in Suzuki-Miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In Suzuki-Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Result of Action
The result of the action of 4-(Bromomethyl)-1-fluoro-2-iodobenzene is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules, enabling the construction of a wide variety of structures for applications in fields such as medicinal chemistry .
Action Environment
The action, efficacy, and stability of 4-(Bromomethyl)-1-fluoro-2-iodobenzene can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction conditions, such as temperature, solvent, and the presence of a base, can impact the efficiency of the reaction . Furthermore, the stability of the compound can be affected by factors such as pH, temperature, and exposure to light or oxygen.
属性
IUPAC Name |
4-(bromomethyl)-1-fluoro-2-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHUCASFWPULRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594330 | |
| Record name | 4-(Bromomethyl)-1-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260050-97-3 | |
| Record name | 4-(Bromomethyl)-1-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B3031263.png)
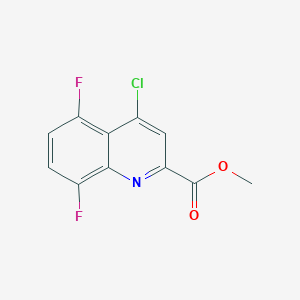
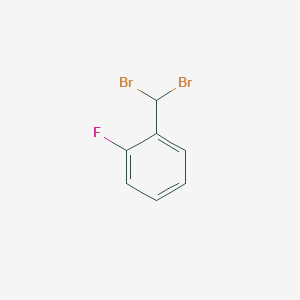
![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B3031268.png)
